molecular formula C12H11N5O2S B2815990 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034596-37-5

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2815990
CAS RN: 2034596-37-5
M. Wt: 289.31
InChI Key: SNBNPOFCYMTOOD-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
BenchChem offers high-quality N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A novel one-pot, multicomponent synthesis method for substituted 2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones showcases the versatility of incorporating [1,2,4]triazolo and pyrazine moieties into complex molecules, potentially applicable to derivatives of the specified compound (Thirupaiah & Vedula, 2014).
  • Green one-pot, solvent-free synthesis methods for heterocyclic compounds, including those containing triazole moieties, emphasize environmental friendliness and efficiency, relevant for the eco-friendly synthesis of complex molecules such as the one (Abdelhamid et al., 2016).

Biological Applications

  • The synthesis of triazolo, triazine, and pyrazolo derivatives incorporating various moieties indicates significant anticancer and antimicrobial activities, suggesting that derivatives of "N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide" could have potential applications in developing new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).
  • Research into the synthesis of novel analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines via Suzuki coupling, leading to compounds with notable anticancer and antimicrobial activity, illustrates the compound's potential in medicinal chemistry for designing new drugs (Kumar et al., 2019).

properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c18-10(6-8-2-1-5-20-8)14-7-9-15-16-11-12(19)13-3-4-17(9)11/h1-5H,6-7H2,(H,13,19)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBNPOFCYMTOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

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